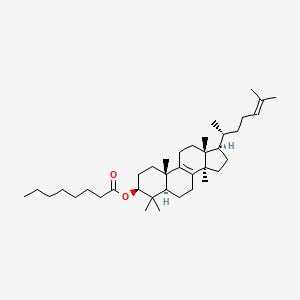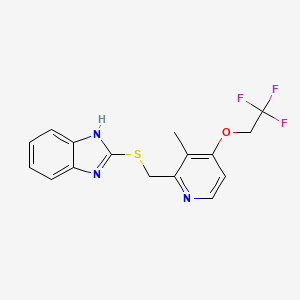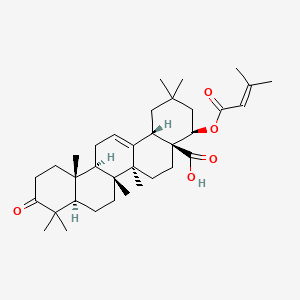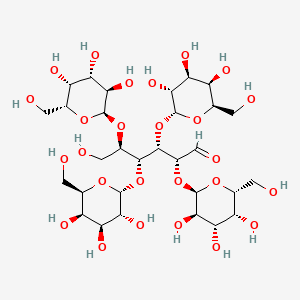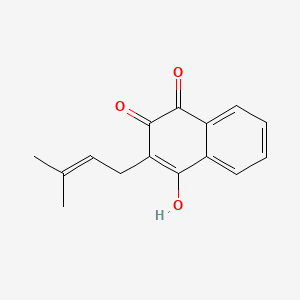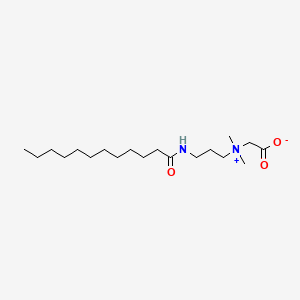
椰油酰胺丙基甜菜碱
描述
Lauramidopropyl betaine is a surface active substance.
科学研究应用
表面活性剂和泡沫增强剂
CAPB 是一种源自椰子油的表面活性剂,广泛用于化妆品和个人护理产品 . 它是一种合成表面活性剂和泡沫增强剂,有助于各种个人护理和清洁产品的起泡和清洁性能 .
温和性和粘度控制
CAPB 以其温和性和产生丰富泡沫产品的能力而闻名 . 它用于化妆品和个人护理产品的粘度控制 .
安全评估
已对 CAPB 的急性毒性、皮肤刺激、眼刺激、皮肤致敏、重复剂量毒性、遗传毒性、致癌性和光毒性进行了评估 . 根据大鼠 92 天重复剂量口服毒性研究的结果,确定 CAPB 的无观察到不良反应水平 (NOAEL) 为 250 mg/kg/天 .
环境影响
CAPB 已被用于研究表面活性剂对环境的影响 . 它促进了新型表面活性剂的开发 .
氮消毒副产物 (N-DBPs) 的前体
CAPB 代表了泳池水中 N-DBPs 的潜在且仍被低估的人为前体 . 它是各种游泳者用沐浴露的主要成分 .
化妆品应用
作用机制
Target of Action
Cocamidopropyl betaine (CAPB) is a surfactant derived from coconut oil and dimethylaminopropylamine . It primarily targets dirt, oil, and impurities on the skin and hair . As a surfactant, it reduces the surface tension of water, allowing it to mix with oils and dirt for easy removal .
Mode of Action
CAPB interacts with its targets (dirt, oil, and impurities) by binding to them, making them easier to wash off . It is a zwitterionic compound, meaning it has both positively and negatively charged groups within the same molecule . This allows CAPB to act as a surfactant and contribute to the foaming and cleaning properties of various personal care and cleaning products .
Biochemical Pathways
The reaction mechanism involves nucleophilic substitution of the hydrogen atom in the secondary amide group with chlorine at the first stage .
Pharmacokinetics
It is known that capb is easily soluble in water across a wide ph range , which may influence its bioavailability.
Result of Action
The primary result of CAPB’s action is the removal of dirt, oil, and impurities from the skin and hair . It also reduces the drying effects of harsher detergents in skin and hair care products . It has been observed to induce mild skin irritation, eye irritation, and skin sensitization .
Action Environment
The action of CAPB can be influenced by environmental factors. For instance, in the presence of active chlorine in water, CAPB can form a wide range of disinfection by-products . Moreover, CAPB’s effectiveness as a surfactant can be influenced by the pH of the solution, as it is soluble in water across a wide pH range .
生化分析
Biochemical Properties
Cocamidopropyl betaine acts as a surfactant, allowing it to interact with various biomolecules. It has a long hydrocarbon chain at one end and a polar group at the other, enabling it to act as a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate .
Cellular Effects
Cocamidopropyl betaine is generally considered safe for most individuals, but it can induce mild skin irritation, eye irritation, and skin sensitization . It is also cytotoxic, meaning it can be harmful to living cells, especially in high concentrations .
Molecular Mechanism
Cocamidopropyl betaine’s mechanism of action is primarily due to its surfactant properties. It allows water and oil to interact, making it possible to remove oil with water, lifting it from the skin or hair . It also undergoes transformation under the action of active chlorine in water with the formation of a wide range of disinfection by-products .
Temporal Effects in Laboratory Settings
Cocamidopropyl betaine was observed to induce mild skin irritation, eye irritation, and skin sensitization . The systemic exposure dose of cocamidopropyl betaine was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .
Dosage Effects in Animal Models
The NOAEL (No Observed Adverse Effect Level) of cocamidopropyl betaine was determined to be 250 mg/kg/day based on the results of a 92-day repeated-dose oral toxicity study in rats .
Transport and Distribution
It is known that cocamidopropyl betaine is used in products that clean the skin and hair, due to its ability to lift and remove oil .
属性
IUPAC Name |
carboxymethyl-[3-(dodecanoylamino)propyl]-dimethylazanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24;/h4-17H2,1-3H3,(H-,20,22,23,24);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUKMSXIXSYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cocamidopropyl betaine affect the properties of shampoo formulations?
A1: Research has shown that cocamidopropyl betaine significantly impacts both the viscosity and foaming properties of shampoos. [, ] Specifically, compared to other amphoteric surfactants like disodium coco ampho diacetate and capryl/capramidopropyl betaine, cocamidopropyl betaine requires less salt (NaCl) to achieve desired viscosity. [, ] It also exhibits superior foaming capabilities, particularly at a 10% (w/v) concentration in the shampoo base. [, ]
Q2: How does cocamidopropyl betaine impact the optical properties of paper?
A3: Research indicates that treating different office paper brands with cocamidopropyl betaine solutions can alter their optical properties, specifically their reflectance spectra after exposure to ultraviolet radiation. [, ] The extent of these changes appears to be dependent on the type of paper and treatment method (soaking vs. disintegration). [, ]
Q3: What is the role of amidoamine in cocamidopropyl betaine allergy?
A4: Amidoamine, a byproduct and contaminant in cocamidopropyl betaine synthesis, is suspected to be the actual allergen in many cases of reported cocamidopropyl betaine allergy. [, ] Patch testing revealed that a significant number of individuals reacting to cocamidopropyl betaine also exhibited sensitivity to amidoamine. [, ] This suggests that amidoamine impurities in cocamidopropyl betaine products might be the primary trigger for allergic contact dermatitis.
Q4: Is cocamidopropyl betaine safe for use in oral care products?
A6: Research suggests that high concentrations of cocamidopropyl betaine exhibit significant cytotoxicity to human gingival fibroblasts in vitro. [, ] This raises concerns about its use in oral care products, particularly considering potential irritation and allergic reactions.
Q5: What is the recommended maximum concentration of cocamidopropyl betaine in cosmetic products?
A7: Based on safety assessments, it is recommended that the maximum concentration of cocamidopropyl betaine in leave-on cosmetic formulations should not exceed 3.0% to minimize irritation potential. [] The use of cocamidopropyl betaine in rinse-off products is generally considered safe as currently applied. []
Q6: How can free fatty acids, a known impurity in cocamidopropyl betaine, be analyzed?
A8: High-pressure liquid chromatography (HPLC) has been successfully used to determine free fatty acid content in cocamidopropyl betaine. [] This method involves neutralizing the fatty acids to their sodium salts and derivatizing them with 2-bromo-2-acetonaphthone before HPLC analysis. []
Q7: What is known about the biodegradability of cocamidopropyl betaine?
A10: Studies show that bacteria of the genus Pseudomonas can effectively degrade cocamidopropyl betaine. [] This indicates the potential for bioremediation strategies using these bacteria to remove this surfactant from wastewater. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




